Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate
Description
This compound is an ethyl ester derivative of propanoic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a 2-chloropyridin-3-ylmethyl substituent at position 2. Its molecular formula is C₁₅H₂₁ClN₂O₄, with a molecular weight of 328.79 g/mol. The Boc group serves as a protective moiety for amines during synthetic processes, while the 2-chloropyridine ring introduces steric and electronic effects critical for interactions in medicinal chemistry or materials science .
Properties
Molecular Formula |
C16H23ClN2O4 |
|---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
ethyl 2-[(2-chloropyridin-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23ClN2O4/c1-5-22-14(20)12(9-11-7-6-8-18-13(11)17)10-19-15(21)23-16(2,3)4/h6-8,12H,5,9-10H2,1-4H3,(H,19,21) |
InChI Key |
NTOFRNLZUCDFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(N=CC=C1)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
-
Reagents: Diethyl azodicarboxylate (DEAD, 1.1 equiv.), triphenylphosphine (PPh₃, 1.1 equiv.)
-
Solvent: THF
-
Conditions: 0°C → reflux, 12 hours
-
Yield: 70–78%
Suzuki-Miyaura Coupling
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv.)
-
Base: K₂CO₃ (3.0 equiv.)
-
Solvent: Dioxane:H₂O (4:1)
-
Conditions: 90°C, 6 hours
-
Yield: 65–72%
Esterification of the Carboxylic Acid
The carboxylic acid is esterified with ethanol using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.
Optimized Protocol:
-
Substrate: Boc-protected carboxylic acid (1.0 equiv.)
-
Reagents: EDC (1.5 equiv.), DMAP (0.1 equiv.), ethanol (5.0 equiv.)
-
Solvent: DCM
-
Conditions: Room temperature, 24 hours
-
Yield: 88–95%
Alternative Synthetic Routes
Nitro Reduction Pathway
A nitro intermediate, ethyl 2-nitro-3-((2-chloropyridin-3-yl)methyl)propanoate, is synthesized via condensation with ethyl nitroacetate. Reduction using sodium cyanoborohydride (NaBH₃CN) in isopropanol yields the amine, which is subsequently Boc-protected.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethyl nitroacetate, 140°C, 4h | 38–48 |
| Reduction | NaBH₃CN, isopropanol, reflux | 75–82 |
| Boc Protection | Boc-Cl, TEA, DCM | 85–90 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for coupling steps, while DCM improves Boc protection efficiency.
Temperature Control
Lower temperatures (0–25°C) prevent Boc group cleavage, whereas higher temperatures (90–140°C) accelerate condensation and coupling.
Purification Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Flash Chromatography | Hexane:ethyl acetate (95:5 → 7:3) | 98 |
| Recrystallization | Ethanol:H₂O (8:2), −20°C | 95 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Reaction | High stereoselectivity | Costly reagents |
| Suzuki Coupling | Tolerance to functional groups | Requires inert atmosphere |
| Nitro Reduction | Scalability | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or alcohol.
Major Products Formed
Amino Acid Derivatives: After deprotection and hydrolysis, the compound yields amino acid derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The chloropyridinyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen Substituents :
- Heterocyclic vs. Aromatic Groups : The 2-chloropyridine in the target compound introduces a nitrogen heterocycle, enabling hydrogen bonding and metal coordination, unlike purely aromatic substituents (e.g., bromophenyl in ).
Research Findings and Key Trends
- Melphalan Impurities : Chloroethoxy groups in related compounds () highlight chlorine’s role in prodrug activation or metabolic pathways, suggesting the target’s chloropyridine could influence stability or toxicity.
- Synthetic Versatility : Bromine in and iodine in enable diverse functionalization, whereas the target’s chlorine may limit coupling reactions unless activated.
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.
Compound Overview
- Molecular Formula: C₁₄H₁₈ClN₃O₄
- Molecular Weight: 319.76 g/mol
- Structural Features: The compound features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety, which may enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the chloropyridine moiety is believed to play a crucial role in enhancing these interactions, potentially making this compound effective against various bacterial strains.
Case Study:
A study evaluating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in halogen substitution significantly influenced the biological activity. For instance, compounds with brominated or chlorinated pyridine groups showed varying levels of effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been suggested to possess anti-inflammatory properties. The Boc group may provide stability and enhance the bioavailability of the compound in biological systems.
Research Findings:
In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, reducing inflammation in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound may involve:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target biomolecules, influencing their function.
- π-π Stacking Interactions: The aromatic chloropyridine moiety may engage in π-π stacking with nucleic acids or proteins, enhancing binding affinity and specificity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 3-(5-bromopyridin-3-yl)-3-(tert-butoxycarbonyl)amino)propanoate | Brominated pyridine | Different reactivity due to bromine |
| Ethyl 2-amino-4-(chloromethyl)pyridine | Different amine structure | Focus on pyridine's reactivity |
| N-Boc-L-serine methyl ester | Similar Boc protection | Extensive use in peptide synthesis |
This table highlights how variations in halogen substitution and functional groups can influence reactivity and biological activity, showcasing the uniqueness of this compound within its class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate, and how can reaction conditions be optimized?
- Synthetic Routes :
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to protect the amine functionality .
- Ester Formation : Subsequent coupling with ethyl acrylate or similar esters under anhydrous conditions forms the propanoate backbone .
- Substitution Reactions : The 2-chloropyridin-3-ylmethyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and optimized temperatures (60–90°C) .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve reaction efficiency .
- Catalyst Loading : Reducing iridium catalyst loading to 0.01 equiv. in photoredox reactions minimizes side products .
- Temperature Control : Lower temperatures (0–25°C) prevent Boc group cleavage during acidic or basic steps .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies proton environments (e.g., Boc group at δ 1.2–1.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) :
- HRMS-ESI : Validates molecular weight (e.g., [M+Na]⁺ peaks) and detects isotopic patterns for chlorine .
- Chromatography :
- Flash Column Chromatography : Purification using ethyl acetate/hexane gradients (50–75%) removes diastereomeric impurities .
Advanced Research Questions
Q. How can researchers address challenges in diastereoisomer formation during synthesis?
- Root Cause : Steric hindrance from the 2-chloropyridin-3-ylmethyl group leads to incomplete stereocontrol during alkylation .
- Solutions :
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials enforces stereochemical outcomes .
- Dynamic Kinetic Resolution : Employing Hantzsch ester (1.5 equiv.) in photoredox reactions improves enantiomeric excess .
- Chromatographic Separation : Isolate diastereomers using preparative HPLC with chiral stationary phases .
Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation?
- Case Study : Overlapping signals in ¹H NMR (e.g., rotameric mixtures) complicate analysis .
- Approaches :
- Variable Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign ambiguous signals .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis .
Q. What are the mechanistic considerations for the stability of the Boc group under different reaction conditions?
- Acidic Conditions : Boc groups hydrolyze rapidly in strong acids (e.g., TFA) but remain stable in mild acids (pH > 3) .
- Basic Conditions : Prolonged exposure to LiOH (2.0 equiv.) in THF/H₂O cleaves the Boc group during ester hydrolysis .
- Thermal Stability : Decomposition occurs above 160°C, requiring low-temperature storage (<−20°C) for long-term stability .
Q. How can computational methods predict the biological activity of this compound?
- In Silico Tools :
- Molecular Docking : Simulates binding to targets like proteases or kinases, leveraging the pyridinyl and Boc motifs for hydrophobic interactions .
- PASS Prediction : Forecasts antimicrobial or anticancer activity based on structural analogs (e.g., tetrahydropyrimidinone derivatives) .
- Validation :
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize synthesis targets .
Q. What experimental adjustments are recommended when standard sulfonation protocols fail for amino acid derivatives?
- Challenge : Sulfonation of aliphatic amines (e.g., ethyl 3-((Boc)amino)propanoate) fails due to poor leaving-group ability of chlorine .
- Workarounds :
- Electrophilic Sulfur Sources : Replace Cl with SO₃H via diazonium salt intermediates .
- Microwave Assistance : Accelerate reaction kinetics (e.g., 150°C, 30 min) to overcome steric barriers .
Notes
- Methodological Focus : Emphasis on troubleshooting, optimization, and validation aligns with academic research rigor.
- Advanced Topics : Diastereomer resolution and computational modeling reflect cutting-edge challenges in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
